4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by a pyrimidine ring substituted with a chloro group, a cyclohexyl group, and a 1-methyl-1H-pyrazol-4-yl group. Its molecular formula is C14H17ClN4, and it has a molecular weight of 276.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves multiple steps. One of the improved synthetic routes includes the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by the displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. This is followed by in situ hydrolysis of the N-formyl intermediate to deliver the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Similar in structure but lacks the cyclohexyl and 1-methyl groups.
Imidazole Derivatives: Share similar heterocyclic structures and exhibit a wide range of biological activities.
Uniqueness
4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN4 |
---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
4-chloro-2-cyclohexyl-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C14H17ClN4/c1-19-9-11(8-16-19)12-7-13(15)18-14(17-12)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChI Key |
AEAAAKAWOBSKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)C3CCCCC3)Cl |
Origin of Product |
United States |
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